

1-Indanol chemical properties and structure

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Compound of Interest

Compound Name: 1-Indanol

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An In-depth Technical Guide to **1-Indanol**: Chemical Properties and Structure

Abstract

1-Indanol, a secondary aromatic alcohol derived from indane, serves as a significant building block in organic synthesis and as a precursor in the development of pharmaceutical agents and chiral ligands.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring fused to a benzene ring, imparts specific chemical reactivity and physicochemical properties. This document provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of **1-indanol**, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

1-Indanol, systematically named 2,3-dihydro-1H-inden-1-ol, is a chiral molecule existing as two enantiomers, (R)- and (S)-**1-indanol**, as well as a racemic mixture.[3][4] The core structure consists of a bicyclic system where a cyclopentanol ring is fused to a benzene ring.[1]

Table 1: Chemical Identifiers for **1-Indanol**

Identifier	Value	Reference
IUPAC Name	2,3-dihydro-1H-inden-1-ol	[3][5]
Synonyms	(±)-1-Indanol, Indan-1-ol, 1-Hydroxyindan	[2][6][7]
Molecular Formula	C ₉ H ₁₀ O	[3][5][8]
Molecular Weight	134.18 g/mol	[4][7]
CAS Number	6351-10-6 (Racemic)	[1][3][6]
697-64-3 ((R)-(-)-enantiomer)		
25501-32-0 ((S)-(+)-enantiomer)	[9]	
InChI	1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2	[3][4]
InChIKey	YIAPLDFPUUJILH-UHFFFAOYSA-N (Racemic)	[5][10]
SMILES	OC1CCc2ccccc12	[4][10]

Physicochemical Properties

1-Indanol is a white to slightly yellow crystalline solid under standard conditions.[1][5] Its properties are summarized in Table 2.

Table 2: Physicochemical Data for (±)-**1-Indanol**

Property	Value	Reference
Appearance	White to slightly yellow crystalline solid	[1][5][11]
Melting Point	50-54 °C	[2][6]
Boiling Point	128 °C @ 12 mmHg	[1][2]
220 °C @ 760 mmHg	[10][11]	
Density	~1.16 - 1.2 g/cm ³	[5][11]
Solubility	Water (10 g/L at 20°C), ethanol, benzene	[1][2][12]
Flash Point	> 145 °C	[2][6]
pKa (Predicted)	14.23 ± 0.20	[2]
LogP	1.5 - 1.67	[3][13]
Topological Polar Surface Area	20.2 Å ²	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-indanol**.

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are well-characterized for **1-indanol**, providing detailed information about its hydrogen and carbon framework.[3][14]
- Infrared (IR) Spectroscopy: The IR spectrum of **1-indanol** prominently features a broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Chiral-sensitive aggregation has been studied using FTIR spectroscopy.[1][2]
- Mass Spectrometry (MS): Mass spectral data, including from GC-MS analysis, is available and confirms the molecular weight of 134.18 g/mol .[3]

Reactivity and Chemical Behavior

1-Indanol exhibits reactivity typical of a secondary alcohol.

- **Oxidation:** It can be oxidized to its corresponding ketone, 1-indanone. Transfer dehydrogenation of **1-indanol** over a heterogeneous palladium catalyst has been investigated.^[1]
- **Ligand Synthesis:** Derivatives of **1-indanol** serve as efficient ligands in catalytic processes, such as the palladium-catalyzed asymmetric Heck reaction.^{[1][2]}
- **Stability:** The compound is stable under normal laboratory conditions.^[6]
- **Incompatibilities:** It is incompatible with strong oxidizing agents.^[6]
- **Hazardous Decomposition:** Upon combustion, it may produce carbon monoxide and carbon dioxide.^[6]

Experimental Protocols

Synthesis of (±)-1-Indanol via Reduction of 1-Indanone

1-Indanol is commonly synthesized by the chemical reduction of 1-indanone.^[4] The following protocol is a general method for the borane reduction of ketones, adaptable for this transformation.

Methodology:

- **Reaction Setup:** A solution of 1-indanone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** The solution is cooled to 0 °C in an ice bath. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (approximately 1.3 equivalents) is added dropwise to the stirred 1-indanone solution.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like hexanes/ethyl acetate.^[15]

- **Quenching:** The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M aqueous HCl. The mixture is stirred for an additional 30 minutes at room temperature to ensure the complete hydrolysis of borane complexes.[\[16\]](#)
- **Workup and Extraction:** The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with 1 M aqueous HCl, water, and brine.[\[16\]](#)
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[\[16\]](#)

Purification

The crude **1-indanol** can be purified to high homogeneity using standard laboratory techniques.

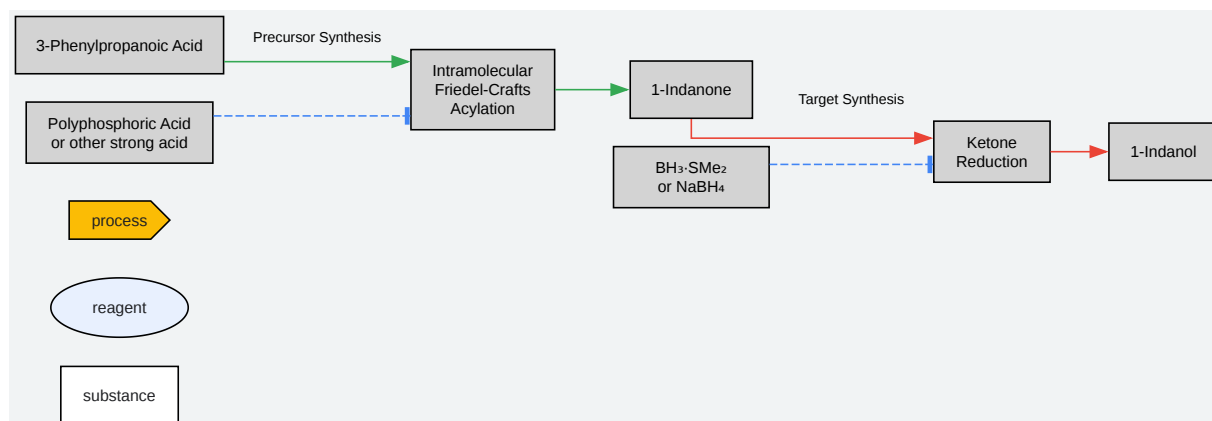
- **Column Chromatography:** Purification can be achieved via silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
- **Recrystallization:** As a crystalline solid, **1-indanol** can be purified by recrystallization from an appropriate solvent system.
- **Preparative TLC:** For small-scale purification, preparative thin-layer chromatography using chloroform or a hexanes/ethyl acetate mixture as the mobile phase is a viable option.[\[16\]](#)

Chiral Analysis

To determine the enantiomeric excess (ee) of chiral **1-indanol**, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

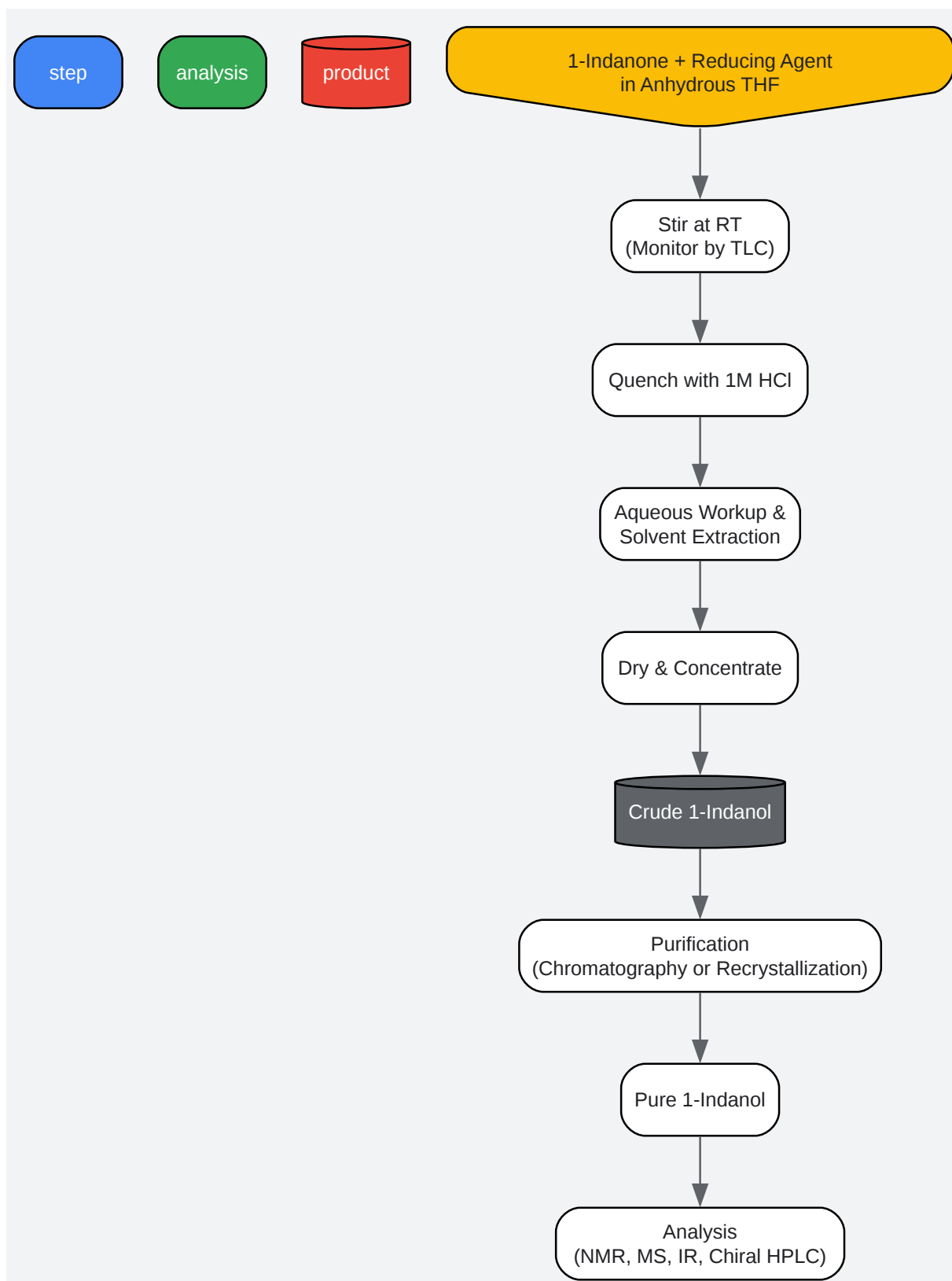
- **Methodology:** A chiral column, such as a Daicel Chiralcel OD-H, is used. The mobile phase is typically a mixture of an alkane and an alcohol, for example, 5% 2-propanol in hexane, with a defined flow rate (e.g., 0.5 mL/min).[\[16\]](#) The two enantiomers will exhibit different retention times (t_R), allowing for their quantification and the calculation of ee.

Visualizations



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Caption: Synthetic pathway of **1-Indanol** from 3-phenylpropanoic acid.



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Caption: General experimental workflow for **1-indanol** synthesis and purification.

Applications

1-Indanol is a valuable intermediate in several areas of chemical science.

- **Pharmaceutical Synthesis:** It is utilized as a key intermediate in the synthesis of various drug molecules.[1][11][12] Notably, related structures like cis-aminoindanol are critical components of HIV protease inhibitors such as Indinavir (Crixivan®).[17]
- **Asymmetric Catalysis:** Chiral derivatives of **1-indanol** are employed as ligands for transition metal catalysts, facilitating enantioselective reactions.[2]
- **Research and Development:** It serves as a versatile building block for constructing more complex molecules in synthetic organic chemistry.[12]

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